

An In-depth Technical Guide to the Antitumor Agent-105

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Compound of Interest

Compound Name: *Antitumor agent-105*

Cat. No.: *B12394141*

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Abstract

Antitumor agent-105, also identified as compound 10ic, is a novel thienopyrimidine-based small molecule that has demonstrated significant potential as a selective anticancer agent.[\[1\]](#)[\[2\]](#) Preclinical studies have highlighted its efficacy against melanoma, primarily through the induction of apoptosis and the inhibition of metastatic progression. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Antitumor agent-105**, based on currently available scientific literature.

Chemical Structure and Properties

Antitumor agent-105 is a derivative of the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 2450987-57-0. [\[2\]](#)

Property	Value
Molecular Formula	C25H24KN3O6S
Molecular Weight	533.64 g/mol
CAS Number	2450987-57-0
SMILES	CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+]
IUPAC Name	potassium (2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate

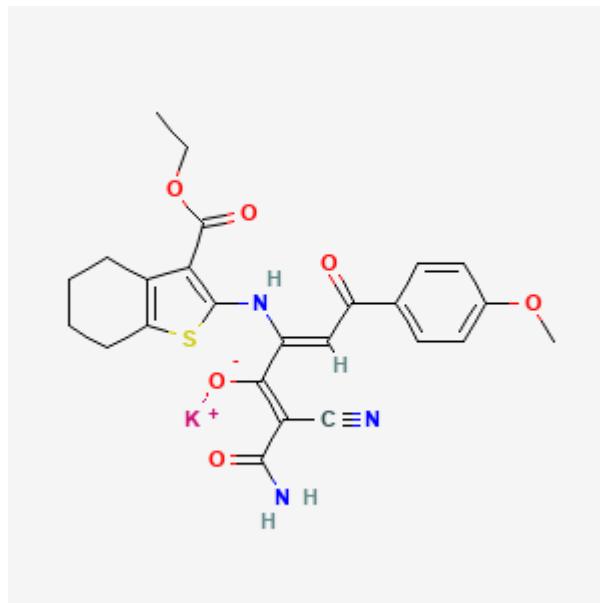


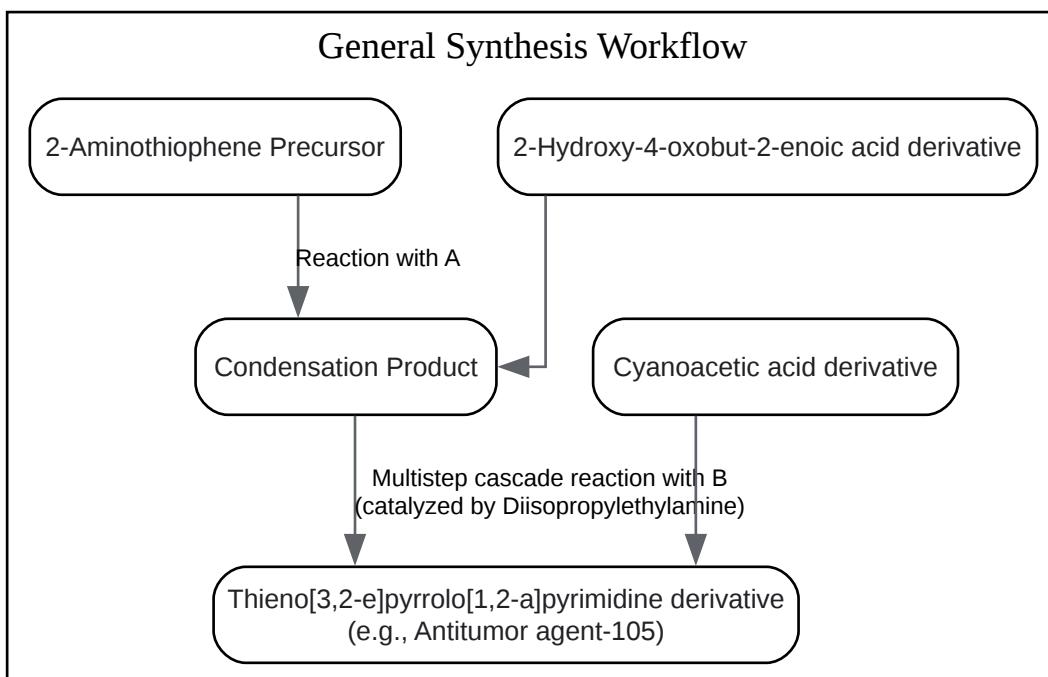
Figure 1: 2D Chemical Structure of **Antitumor agent-105** (PubChem CID: 168355509)

Synthesis

Antitumor agent-105 (10ic) is synthesized as part of a broader series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives. The synthesis is based on the reaction of 2-aminothiophene precursors. While the specific, detailed experimental protocol for **Antitumor**

agent-105 is contained within the full text of the primary scientific literature, the general synthetic approach involves a multi-step process.

A general workflow for the synthesis of related thienopyrimidine derivatives is outlined below. This likely represents a similar pathway to the synthesis of **Antitumor agent-105**.



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Caption: Generalized synthetic pathway for thienopyrimidine derivatives.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of **Antitumor agent-105** (10ic) is available in the primary literature (Rogova A, et al. Eur J Med Chem. 2023;254:115325). Due to restricted access to the full-text article, a verbatim reproduction of the experimental protocol is not possible at this time. Researchers are advised to consult the original publication for precise reagent quantities, reaction conditions, and purification methods.

Biological Activity and Mechanism of Action

Antitumor agent-105 has demonstrated promising and selective anticancer properties, particularly against melanoma.

In Vitro Cytotoxicity

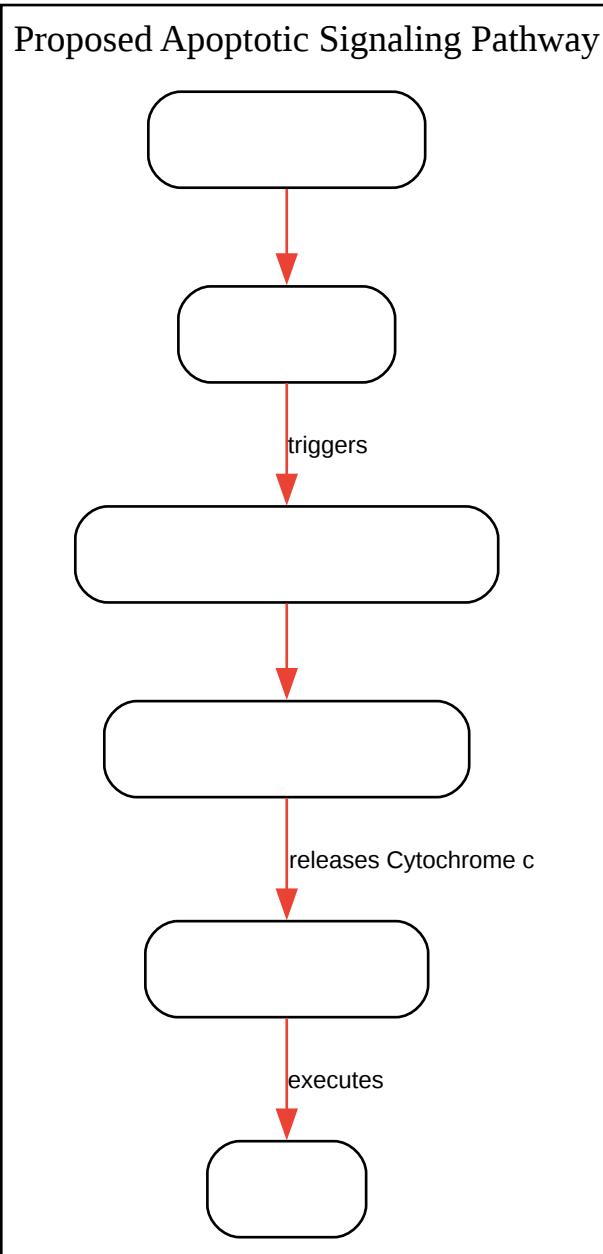
The compound exhibits selective toxicity towards B16-F10 melanoma cells.^[1] The lead compounds from this series, including 10ic, were selected for further in vivo experiments due to their significant antitumor activity and minimum cytotoxicity on normal non-cancerous cells (mouse embryonic fibroblasts, MEF NF2 cells).^[1]

Table 1: Summary of In Vitro Cytotoxicity Data (Note: Specific IC50 values are not available in the public domain abstracts and require access to the full-text publication.)

Cell Line	Cancer Type	Reported Activity
B16-F10	Melanoma	Significant Antitumor Activity
MEF NF2	Normal Fibroblasts	Minimum Cytotoxicity

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for **Antitumor agent-105** in B16-F10 melanoma cells is the induction of apoptosis, or programmed cell death. While the specific molecular targets within the apoptotic pathway have not been fully elucidated in the available literature, the process generally involves a cascade of signaling events leading to cellular dismantling.



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Caption: Generalized intrinsic apoptosis pathway initiated by an antitumor agent.

In Vivo Efficacy

In preclinical animal models, **Antitumor agent-105** has shown significant efficacy in treating pulmonary metastatic melanoma. Studies in mouse models demonstrated a significant inhibition of metastatic nodules. Importantly, the compound was found to be safe for healthy

mice, with histological analysis showing no abnormal changes in major organs such as the liver, spleen, kidneys, and heart following therapy.

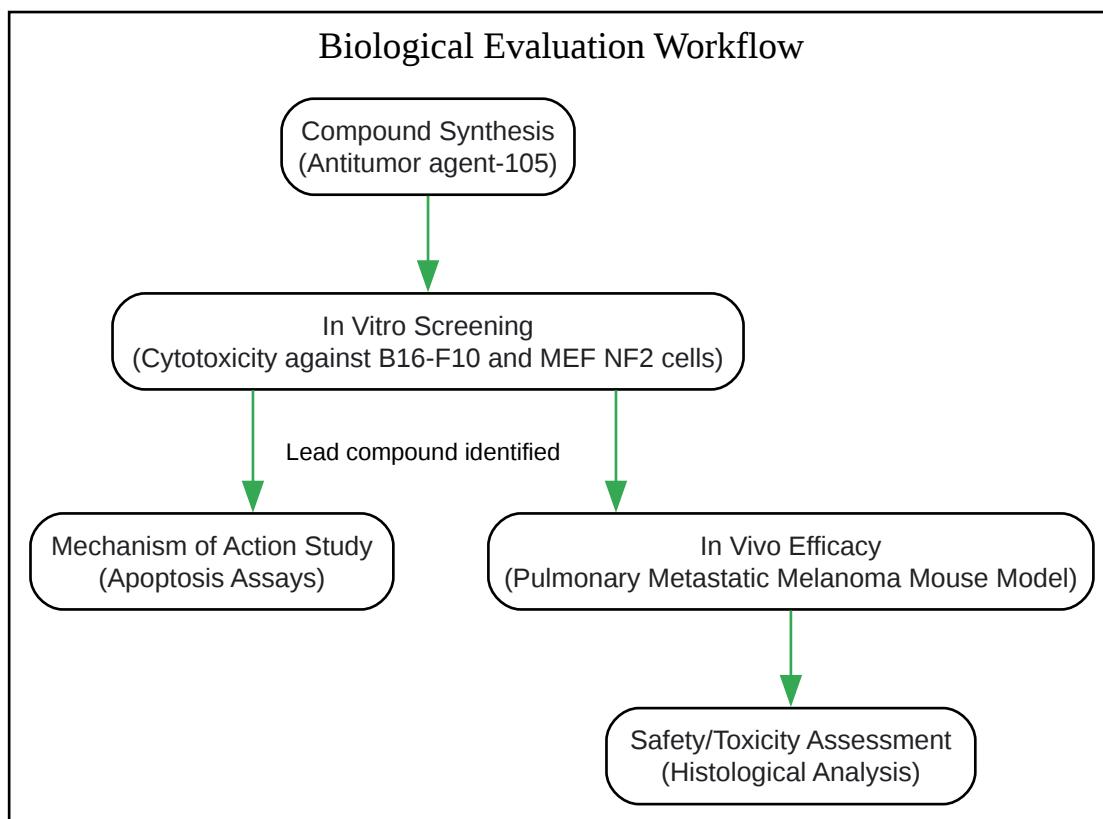
Table 2: Summary of In Vivo Efficacy (Note: Detailed quantitative data such as tumor growth inhibition percentages or survival curves are contained within the full-text publication.)

Animal Model	Cancer Type	Key Findings
Mouse Model	Pulmonary Metastatic Melanoma	- Significant inhibition of metastatic nodules- Good safety profile in healthy mice

Experimental Protocols for Biological Assays

Detailed protocols for the in vitro cytotoxicity assays (e.g., MTT assay), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), and the in vivo melanoma mouse model are described in the primary literature (Rogova A, et al. Eur J Med Chem. 2023;254:115325). Access to the full publication is required to obtain the specifics of these methodologies.

A general workflow for assessing the antitumor activity is presented below.



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Caption: A typical workflow for the preclinical evaluation of a novel antitumor agent.

Conclusion and Future Directions

Antitumor agent-105 (10ic) is a promising preclinical candidate for the treatment of melanoma. Its thienopyrimidine scaffold provides a novel chemical entity with selective activity against cancer cells and a favorable safety profile *in vivo*. The primary mechanism of action through the induction of apoptosis warrants further investigation to identify specific molecular targets.

Future research should focus on:

- Elucidating the precise molecular targets of **Antitumor agent-105** within the apoptotic pathway.
- Expanding *in vitro* testing to a broader panel of melanoma and other cancer cell lines.

- Conducting more extensive in vivo studies to determine optimal dosing, pharmacokinetics, and pharmacodynamics.
- Exploring potential synergistic effects with existing cancer therapies.

The data presented in this guide, based on available scientific abstracts, strongly supports the continued investigation and development of **Antitumor agent-105** as a potential therapeutic for metastatic melanoma. Researchers are strongly encouraged to consult the primary publication for detailed experimental procedures and comprehensive data.

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References

- 1. Synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives and their precursors containing 2-aminothiophenes fragments as anticancer agents for therapy of pulmonary metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
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